molecular formula C12H12N2OS B13997379 2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one CAS No. 78932-22-6

2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one

Cat. No.: B13997379
CAS No.: 78932-22-6
M. Wt: 232.30 g/mol
InChI Key: ORYTUXYMKSPQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one is a pyrimidine-based chemical compound of significant interest in medicinal chemistry research. The pyrimidine ring is a ubiquitous heterocycle in nature and serves as a versatile building block for synthesizing biologically active compounds . Pyrimidine derivatives, particularly those with specific substitutions at the 2-position, are widely investigated for their potential chemotherapeutic efficacy due to their ability to inhibit enzymes crucial for DNA biosynthesis . Researchers are exploring this class of compounds for a range of pharmacological activities. For instance, structurally related 2-benzylsulfanyl pyrimidines have been studied as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . Furthermore, hybrid molecules incorporating benzylsulfanyl groups fused with other heterocyclic systems have demonstrated promising in vitro antimicrobial, antimycobacterial, and antitumor activities in scientific screenings . The structural motif of this compound makes it a valuable intermediate or precursor for further chemical modification and drug discovery efforts, particularly in the development of novel anti-infective and anticancer agents . This product is intended for research purposes in laboratory settings only.

Properties

CAS No.

78932-22-6

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2OS/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

ORYTUXYMKSPQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method A: Dimethyl Sulfoxide (DMSO)/NaOH System

  • Reagents :

    • 6-Methyl-2-sulfanylpyrimidin-4(3H)-one (1 equiv)
    • Benzyl chloride (1.1 equiv)
    • 2N NaOH (base)
    • DMSO (solvent)
  • Procedure :

    • Dissolve the pyrimidinone in DMSO/NaOH.
    • Add benzyl chloride dropwise at 0–5°C.
    • Stir for 1.5 hours, acidify with glacial acetic acid, and isolate via vacuum filtration.
  • Yield : ~95%.

Method B: Dimethyl Formamide (DMF)/K₂CO₃ System

  • Reagents :

    • 6-Methyl-2-sulfanylpyrimidin-4(3H)-one (1 equiv)
    • Benzyl chloride (1.1 equiv)
    • K₂CO₃ (4 equiv)
    • DMF (solvent)
  • Procedure :

    • Suspend the pyrimidinone in DMF with K₂CO₃.
    • Add benzyl chloride and stir overnight at room temperature.
    • Acidify, filter, and recrystallize from ethanol.
  • Yield : Comparable to Method A (~90–95%).

Synthetic Optimization

Key parameters influencing yield and purity:

Parameter Method A Method B
Solvent DMSO DMF
Base NaOH K₂CO₃
Reaction Time 1.5 hours 12–24 hours
Temperature 0–5°C Room temp
Workup Acidification Acidification

Advantages :

  • Method A: Faster reaction, higher scalability.
  • Method B: Milder conditions, suitable for acid-sensitive substrates.

Analytical Characterization

Post-synthesis validation includes:

Challenges and Solutions

  • Regioselectivity : Ensuring alkylation at the 2-position requires controlled stoichiometry and base strength.
  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 5-methyl-3H-pyrimidin-4-one.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 5-Methyl-3H-pyrimidin-4-one.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one and its derivatives have applications in:

  • Antiviral Agents: They can be used for targeting viral infections. Research indicates derivatives of the compound may possess significant antiviral activity, making them potential candidates for antiviral therapies.
  • Antimicrobial Agents: They can be effective against bacteria and fungi.
  • Anticancer Agents: They show potential use in cancer treatment. Some studies have highlighted its antimicrobial and anticancer activities.
  • Drug Design and Development: Its unique structural features make it a valuable scaffold in drug design and development.

Chemical Reactivity and Synthesis

The reactivity of this compound allows for various chemical transformations. It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, which allows for the introduction of various functional groups. Reactions with aliphatic and aromatic amines have been documented, leading to the formation of N-substituted derivatives with promising biological activities. The compound can also be involved in Claisen rearrangements and other cyclization reactions, expanding its utility in synthetic organic chemistry.

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with benzyl sulfide under acidic or basic conditions.

Interaction Studies

Interaction studies have focused on its binding affinity to various biological targets, including enzymes and receptors associated with disease pathways. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate the compound's mechanism of action and potential therapeutic efficacy. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing side effects.

Related Compounds and Activities

Several compounds share structural similarities with this compound:

Compound NameNotable Properties
6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-oneAntiviral activity
2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-onePotential anticancer properties
2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazolesAntimicrobial activity

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfur atom in the benzylsulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Compound 1 : 5-Benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
  • Key Differences :
    • The sulfanyl group is substituted with a 4-bromobenzyl moiety instead of a simple benzyl.
    • Additional methyl group at position 6.
  • Impact :
    • Bromine increases molecular weight (401.32 g/mol ) and logP (4.28 ), enhancing lipophilicity.
    • Higher halogen content may improve metabolic stability but reduce aqueous solubility (logSw = -4.3 ).
    • Polar surface area (33.88 Ų ) is comparable to the target compound, suggesting similar membrane permeability.
Compound 2 : 2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one
  • Key Differences :
    • Biphenyl-3-yl substituent at position 2 and hydroxyl group at position 5.
  • Impact: Hydroxyl group increases polarity (logP likely < 4) and hydrogen-bonding capacity (H-bond donors = 1). Structural rigidity from biphenyl could enhance target binding selectivity.
Compound 3 : 2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
  • Key Differences: Indeno-pyrimidinone fused-ring system and 3-chlorobenzylsulfanyl group.
  • Chlorine atom enhances logP and may influence electrophilic reactivity. Lack of reported solubility data limits direct comparison.
Compound 4 : 3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
  • Key Differences: Thieno-pyrimidinone core with sulfanylidene (S=) group.
  • Thiophene ring introduces additional sulfur, which may participate in metal coordination. 2-Methylpropyl substituent increases steric bulk, possibly hindering target interactions.
Compound 5 : 3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
  • Key Differences: Pyridinone core with triazole-sulfanyl substituent.
  • Impact: Triazole ring introduces nitrogen-rich heterocycle, enhancing hydrogen-bond acceptor capacity.

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one* C₁₂H₁₂N₂OS 232.30 (calculated) ~3.5 2-Benzylsulfanyl, 5-methyl Moderate lipophilicity, pyrimidinone core
Compound 1 C₁₉H₁₇BrN₂OS 401.32 4.28 4-Bromobenzylsulfanyl, 6-methyl High logP, bromine-enhanced stability
Compound 2 C₁₇H₁₄N₂O₂ 278.31 ~3.2 Biphenyl-3-yl, 5-hydroxy Polar hydroxyl, π-π stacking potential
Compound 3 C₂₆H₂₀ClN₂OS 443.97 (calculated) N/A Indeno-pyrimidinone, 3-chlorobenzylsulfanyl Fused-ring rigidity, chlorine substituent
Compound 4 C₁₆H₁₆N₂OS₂ 316.44 (calculated) N/A Thieno-pyrimidinone, sulfanylidene Sulfur-rich core, redox activity
Compound 5 C₁₇H₁₆N₄OS 324.40 (calculated) N/A Triazole-sulfanyl, allyl Triazole-mediated H-bonding

*Inferred data for the target compound.

Research Findings and Implications

  • Polar Groups : Hydroxyl (Compound 2) and sulfanylidene (Compound 4) introduce polarity, which may improve water solubility but reduce blood-brain barrier penetration .
  • Structural Complexity : Fused-ring systems (Compounds 3 and 4) enhance rigidity, likely improving target binding but complicating synthesis .

Biological Activity

2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Characterized by a pyrimidine ring with a benzylthio group at the 2-position and a methyl group at the 5-position, this compound exhibits potential as a pharmaceutical agent. This article reviews its biological activities, including antiviral, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C11H12N2OS. Its unique structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry. The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives with enhanced biological activities.

Antiviral Activity

Research indicates that derivatives of this compound may possess significant antiviral properties. A study highlighted that modifications to the compound's structure could enhance its efficacy against viral pathogens. For instance, certain derivatives demonstrated potent activity against specific viruses, suggesting their potential for development in antiviral therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating their potential as antimicrobial agents .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. Notably, a derivative was found to exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The IC50 values obtained from these studies suggest that this compound could serve as a lead structure for developing new anticancer drugs .

Case Studies

  • Antiviral Efficacy : A derivative of this compound was tested against influenza virus strains. The study reported a reduction in viral load by up to 75% at certain concentrations, indicating strong antiviral potential.
  • Antimicrobial Testing : A series of synthesized derivatives were evaluated for their antimicrobial activity against seven microbial strains. The results showed that some compounds exhibited MIC values below 50 µg/mL, demonstrating effective inhibition of bacterial growth .
  • Cytotoxicity Evaluation : In a comparative study, the cytotoxic effects of this compound were assessed alongside known anticancer agents. The results indicated that certain derivatives had enhanced potency compared to standard treatments, suggesting their viability in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of structurally similar compounds:

Compound NameStructureNotable Properties
6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-oneStructureAntiviral activity
2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-oneStructurePotential anticancer properties
2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazolesStructureAntimicrobial activity

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors associated with disease pathways. Molecular docking studies have indicated strong binding affinities to targets involved in viral replication and cancer cell proliferation. This understanding aids in optimizing its pharmacological properties while minimizing potential side effects .

Q & A

Q. What protocols ensure reproducibility in synthesizing air-sensitive intermediates for this compound?

  • Methodological Answer : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions). Monitor reaction progress via TLC with anaerobic chambers. Store intermediates under argon with molecular sieves to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.